3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one
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Overview
Description
3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is a heterocyclic compound that features a seven-membered ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable ketone and an amine, the compound can be synthesized through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-9-yl-sulfinyl-1H-benzimidazole: Known for its proton pump inhibitory activity.
5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl: Studied for its potential use in treating migraines.
Uniqueness
3-Acetyl-6,7,8,9-tetrahydro-1H-cyclohepta[b]pyridin-2(5H)-one is unique due to its acetyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-acetyl-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-8(14)10-7-9-5-3-2-4-6-11(9)13-12(10)15/h7H,2-6H2,1H3,(H,13,15) |
InChI Key |
CLYFJEYHHXKESZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(CCCCC2)NC1=O |
Origin of Product |
United States |
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